Cyanidin 3-O-galactoside
CAS No.:
Cat. No.: VC1768179
Molecular Formula: C21H21O11+
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H21O11+ |
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Molecular Weight | 449.4 g/mol |
IUPAC Name | 2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 |
Standard InChI Key | RKWHWFONKJEUEF-UHFFFAOYSA-O |
SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Cyanidin 3-O-galactoside is formally known as Cyanidin 3-O-beta-D-galactoside, representing an anthocyanin cation that carries a single beta-D-galactosyl substituent at position 3 of the cyanidin backbone . The molecular formula of this compound is C21H21O11+ with a molecular weight of 449.4 g/mol . Its structure consists of a flavylium cation core (cyanidin) with a galactose sugar moiety attached through a glycosidic bond.
Chemical Identity
Cyanidin 3-O-galactoside has been assigned several identifiers in chemical databases and literature, including:
Identifier Type | Value |
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PubChem CID | 441699 |
CAS Registry Number | 142506-26-1 |
Systematic Name | Cyanidin 3-O-beta-D-galactoside |
Common Synonyms | Ideain, Cy3Gal |
Table 1: Chemical identifiers of Cyanidin 3-O-galactoside
Biosynthesis Pathway
General Anthocyanin Biosynthesis
Cyanidin 3-O-galactoside shares a common biosynthesis pathway with other anthocyanins, beginning with the phenylpropanoid pathway and progressing through flavonoid biosynthesis . The general anthocyanin biosynthetic pathway involves several enzymes including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) .
Specific Galactosylation Process
What distinguishes Cyanidin 3-O-galactoside biosynthesis from other anthocyanins is the specific galactosylation step. This process is catalyzed by UDP-galactose: cyanidin galactosyltransferase (UCGalT), which transfers a galactose moiety from UDP-galactose to the 3-hydroxyl position of cyanidin . The genes encoding UCGalT have been characterized in several plant species including Malus domestica (apple), Apium graveolens (celery), Daucus carota (carrot), Vigna mungo (black gram), Petunia hybrida (petunia), and Actinidia chinensis (kiwifruit) .
UDP-galactose, the sugar donor in this reaction, can be synthesized through two primary routes in plants:
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From UDP-glucose via UDP-glucose 4-epimerase
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Through galactokinase and galactose-1-phosphate uridyl transferase using galactose as a substrate
Regulation of Biosynthesis
Natural Sources and Occurrence
Primary Plant Sources
Cyanidin 3-O-galactoside is widely distributed in the plant kingdom and is found predominantly in fruits, particularly those with red to purple coloration. The compound occurs in particularly high concentrations in several berries and fruits:
Plant Source | Scientific Name | Relative Abundance |
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Black Chokeberries | Photinia melanocarpa (Aronia) | Highest concentration, ~65% of total anthocyanins |
Lingonberries | Vaccinium vitis-idaea | High concentration |
Bilberries | Vaccinium myrtillus | High concentration |
Lowbush Blueberries | Vaccinium angustifolium | Moderate concentration |
Apples (red-skinned varieties) | Malus pumila | Moderate concentration |
Highbush Blueberries | Vaccinium corymbosum | Moderate concentration |
Cranberries | Vaccinium macrocarpon | Present |
Hawthorn | Crataegus species | Present |
Table 2: Major natural sources of Cyanidin 3-O-galactoside
Extraction Methods and Production
Extraction Techniques
Various extraction methods have been employed to isolate Cyanidin 3-O-galactoside from plant materials. Research comparing different extraction approaches has identified black chokeberry (Aronia) as the most practical natural source for mass production of this compound due to its high concentration .
Common extraction techniques include:
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Solvent extraction using acidified alcohols
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Ultrasound-assisted extraction
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Microwave-assisted extraction
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Pressurized liquid extraction
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Supercritical fluid extraction
Each method presents different advantages in terms of yield, purity, and preservation of the compound's stability.
Chemical Stability
Table 3: Effects of various storage conditions on Cyanidin 3-O-galactoside stability
Comparative Stability
Cyanidin 3-O-galactoside exhibits different stability profiles compared to other anthocyanins:
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Greater stability against oxygen and ascorbic acid degradation than other cranberry anthocyanins
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Less stable under heating conditions than cyanidin 3-arabinoside
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More stable against trifluoroacetic acid (TFA) hydrolysis than cyanidin 3-arabinoside, but less stable than cyanidin 3-glucoside at certain concentrations
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Most stable compared to malvidin 3-galactoside, petunidin 3-galactoside, and delphinidin 3-galactoside at low acid concentrations (≤1% TFA), but least stable at higher acid concentrations (≥3% TFA)
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Lower resistance to hydration and bleaching than cyanidin 3-glucoside in solutions ranging from pH 1 to pH 9
These variations in stability highlight the unique chemical properties of Cyanidin 3-O-galactoside and have important implications for food processing, storage, and supplement formulation.
Health Effects and Physiological Functions
Antioxidant Properties
Cyanidin 3-O-galactoside demonstrates potent antioxidant activity, which forms the foundation for many of its health benefits. As an antioxidant, it can neutralize free radicals and reduce oxidative stress in biological systems . This property contributes to its protective effects against various chronic diseases and age-related conditions.
Anti-inflammatory Effects
Research has shown that Cyanidin 3-O-galactoside possesses significant anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation .
Antidiabetic Effects
Studies have indicated that Cyanidin 3-O-galactoside may help improve glucose metabolism and insulin sensitivity, making it potentially beneficial in the management of diabetes and metabolic syndrome . These effects may be mediated through:
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Enhanced glucose uptake in peripheral tissues
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Improved insulin signaling
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Protection of pancreatic β-cells from oxidative damage
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Inhibition of carbohydrate-digesting enzymes
Cardiovascular Protection
Cyanidin 3-O-galactoside offers cardiovascular benefits through multiple mechanisms:
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Improvement of endothelial function
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Reduction of blood pressure
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Modulation of lipid profiles
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Inhibition of platelet aggregation
Neuroprotective Properties
Recent research has highlighted Cyanidin 3-O-galactoside's potential as a cognitive enhancer and neuroprotective agent. Studies indicate that it can:
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Protect neurons from oxidative stress and toxicity
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Improve memory and cognitive function
Detoxification Support
Cyanidin 3-O-galactoside has demonstrated anti-toxicity properties, potentially enhancing the body's ability to detoxify harmful substances and protecting organs such as the liver and kidneys from toxic damage .
Comparison with Other Anthocyanins
Structural Comparisons
Cyanidin 3-O-galactoside differs from other anthocyanins primarily in its sugar moiety. While it contains a galactose unit attached to the 3-position of cyanidin, related compounds may contain different sugars such as glucose (cyanidin 3-glucoside), arabinose (cyanidin 3-arabinoside), or rutinoside (cyanidin 3-rutinoside) .
Functional Differences
The specific sugar moiety attached to the anthocyanidin backbone significantly influences the compound's:
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Chemical stability
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Bioavailability
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Biological activities
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Interactions with cellular targets
For example, compared to cyanidin 3-glucoside, Cyanidin 3-O-galactoside demonstrates different stability profiles under various pH conditions and different resistance to chemical degradation .
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